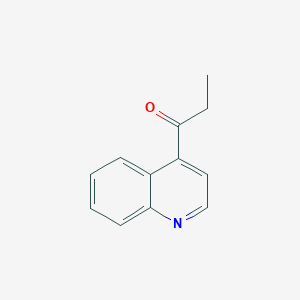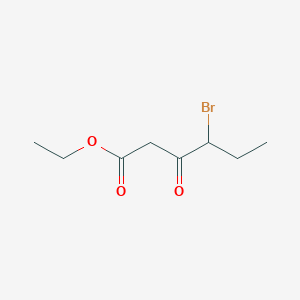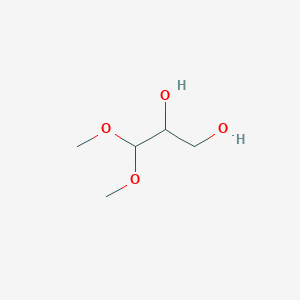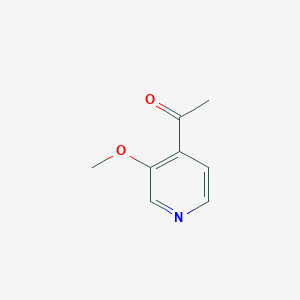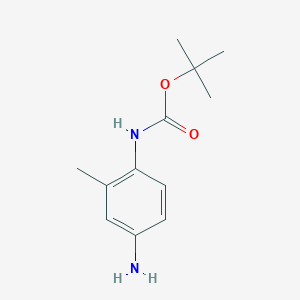
tert-Butyl (4-amino-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (4-amino-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which includes “tert-Butyl (4-amino-2-methylphenyl)carbamate”, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This method is efficient and produces high yields at low temperatures .Molecular Structure Analysis
The InChI code for “tert-Butyl (4-amino-2-methylphenyl)carbamate” is 1S/C12H18N2O2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) .Chemical Reactions Analysis
The formation of Boc-protected amines and amino acids, which includes “tert-Butyl (4-amino-2-methylphenyl)carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
“tert-Butyl (4-amino-2-methylphenyl)carbamate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is commonly used as a building block in organic synthesis. Its tert-butyl group serves as a protective group for the amine, allowing it to undergo various reactions without interference. After the desired transformations, the protecting group can be removed to yield the free amine .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of pharmaceuticals. The amino group on the benzene ring can act as a point of diversification, where it can be modified to produce compounds with potential therapeutic effects .
Material Science
The compound’s structural features make it suitable for the development of new materials. For example, its incorporation into polymers can enhance the properties of the material, such as thermal stability and rigidity .
Catalysis
tert-Butyl (4-amino-2-methylphenyl)carbamate: can be used in catalytic processes. It can act as a ligand for transition metal catalysts, which are employed in various chemical reactions including cross-coupling reactions .
Bioconjugation
The compound can be used in bioconjugation techniques. The amino group can be linked to biomolecules or fluorescent tags, which is useful in biological assays and imaging .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be a precursor for the synthesis of agrochemicals. Its derivatization can lead to the development of new pesticides or herbicides .
Environmental Science
It can be used in environmental science research, particularly in the study of organic pollutants. Its analogs can serve as standards or tracers in the detection and quantification of environmental contaminants .
Analytical Chemistry
Lastly, in analytical chemistry, tert-Butyl (4-amino-2-methylphenyl)carbamate can be used to prepare reference standards. These standards are essential for the calibration of instruments and validation of analytical methods .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl N-(4-amino-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKDVSZYCRBEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514886 |
Source


|
| Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-amino-2-methylphenyl)carbamate | |
CAS RN |
325953-40-0 |
Source


|
| Record name | tert-Butyl (4-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 325953-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


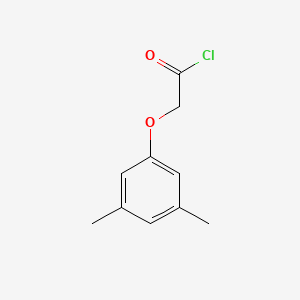



![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)
